N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is substituted onto the phenyl ring. This step may involve the use of fluorinating agents and specific reaction conditions to achieve the desired substitution.
Attachment of the Benzyl Group: The benzyl group is attached to the triazole ring through a nucleophilic substitution reaction. This step typically involves the use of a benzylating agent and specific reaction conditions to ensure the successful attachment of the benzyl group.
Formation of the Acetamide Group: The acetamide group is formed through an amidation reaction, where an amine group reacts with an acylating agent to form the acetamide group. This step may involve the use of specific reaction conditions to achieve the desired amidation.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions, selection of appropriate catalysts, and implementation of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents used in these reactions include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents used in these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionstypically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionstypically carried out in an inert atmosphere at low temperatures.
Substitution: Halogenating agents, nucleophiles; reaction conditionstypically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antifungal and anticancer agent. Its unique structure allows for the selective targeting of specific biological pathways, making it a valuable candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes, leading to the modulation of specific pathways. For example, the compound may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with specific receptors involved in fungal cell wall synthesis, leading to its potential antifungal effects.
Comparison with Similar Compounds
N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, including:
N-benzyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring. The presence of the fluorine atom in a different position may lead to differences in biological activity and chemical reactivity.
2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: This compound has a similar triazole ring and fluorophenyl group but with different substituents. The presence of the furan ring may lead to differences in biological activity and chemical reactivity.
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar structure but with different substituents on the phenyl ring. The presence of the chlorine atoms may lead to differences in biological activity and chemical reactivity.
Properties
IUPAC Name |
N-benzyl-2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-17(14-9-5-6-10-15(14)19)21-22-18(23)25-12-16(24)20-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEBEZCNMWXZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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